
(S)-2-Amino-2-phenylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration refers to its specific three-dimensional arrangement
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-phenylbutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 2-phenyl-2-butanone, using chiral catalysts or reagents. For instance, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the enantioselective reduction, yielding the desired (S)-enantiomer with high optical purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes typically employ chiral ligands in combination with transition metal catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield.
化学反応の分析
Types of Reactions: (S)-2-Amino-2-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 2-Phenyl-2-butanone or 2-phenylbutanal.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
(S)-2-Amino-2-phenylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (S)-2-Amino-2-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s chiral nature allows it to interact selectively with biological targets, leading to specific pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
®-2-Amino-2-phenylbutan-1-ol: The enantiomer of the (S)-form, with different biological activity and properties.
2-Amino-2-phenylpropan-1-ol: A structurally similar compound with a different carbon chain length.
2-Amino-2-phenylethanol: Another similar compound with a shorter carbon chain.
Uniqueness: (S)-2-Amino-2-phenylbutan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(2S)-2-amino-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3/t10-/m1/s1 |
InChIキー |
UTUOJASDCBCXIL-SNVBAGLBSA-N |
異性体SMILES |
CC[C@@](CO)(C1=CC=CC=C1)N |
正規SMILES |
CCC(CO)(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


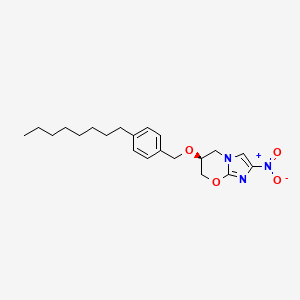
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)

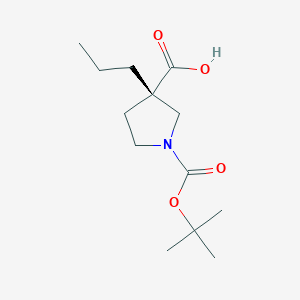
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
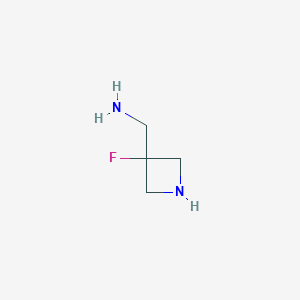
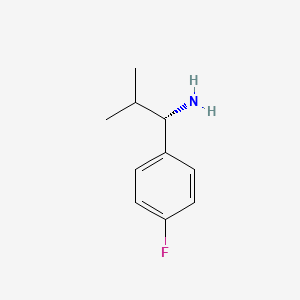
![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)
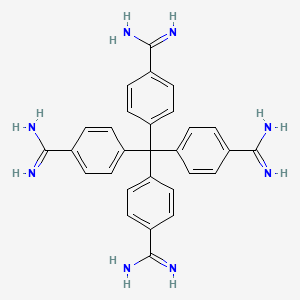
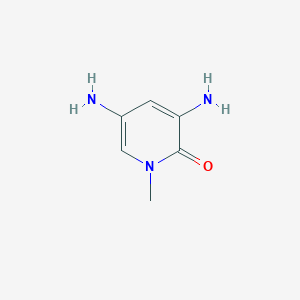
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
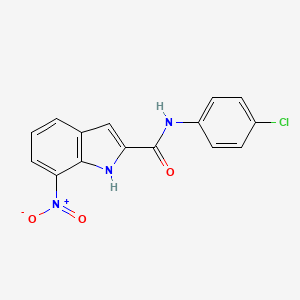
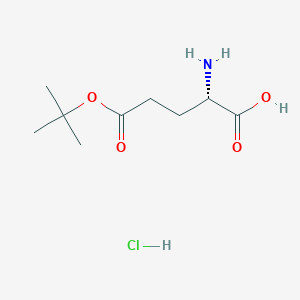
![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
